RXFP1 receptor agonist-3
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Overview
Description
RXFP1 receptor agonist-3 is a compound that targets the relaxin family peptide receptor 1 (RXFP1). RXFP1 is a G protein-coupled receptor (GPCR) that plays a crucial role in reproductive and cardiovascular physiology. It is the receptor for relaxin-2, a hormone involved in various physiological processes, including pregnancy, cardiovascular function, and tissue remodeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RXFP1 receptor agonist-3 involves the preparation of peptide analogs that can selectively activate the RXFP1 receptor. One approach includes the design and synthesis of a B-chain-only analogue of relaxin-2, such as B7-33, which binds to RXFP1 and activates specific signaling pathways . The synthetic route typically involves solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents like HBTU or DIC and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis using automated peptide synthesizers. The process includes purification steps such as high-performance liquid chromatography (HPLC) to obtain the desired peptide with high purity. Additionally, the production process may involve lyophilization to convert the peptide into a stable, dry powder form suitable for storage and further use.
Chemical Reactions Analysis
Types of Reactions
RXFP1 receptor agonist-3 undergoes various chemical reactions, including:
Oxidation: The peptide may undergo oxidation reactions, particularly at methionine or cysteine residues, leading to the formation of sulfoxides or disulfides.
Reduction: Reduction reactions can be used to reduce disulfide bonds within the peptide, converting them back to thiol groups.
Substitution: Amino acid residues within the peptide can be substituted with other residues to enhance its stability, selectivity, or activity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Coupling reagents: HBTU, DIC, and protecting groups like Fmoc or Boc.
Major Products
The major products formed from these reactions include modified peptides with enhanced stability, selectivity, or activity towards the RXFP1 receptor.
Scientific Research Applications
RXFP1 receptor agonist-3 has several scientific research applications, including:
Chemistry: Used as a tool to study GPCR signaling pathways and receptor-ligand interactions.
Biology: Investigates the role of relaxin-2 and RXFP1 in reproductive and cardiovascular physiology.
Medicine: Explores therapeutic potential in treating conditions like heart failure, fibrosis, and other cardiovascular diseases
Mechanism of Action
RXFP1 receptor agonist-3 exerts its effects by binding to the RXFP1 receptor, a multi-domain GPCR. The binding of the agonist to RXFP1 induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. These pathways include the activation of G proteins, which subsequently trigger various intracellular signaling cascades such as the cAMP pathway and the ERK1/2 pathway . The activation of these pathways results in physiological effects such as vasodilation, anti-inflammatory responses, and tissue remodeling.
Comparison with Similar Compounds
RXFP1 receptor agonist-3 can be compared with other similar compounds, including:
Relaxin-2: The natural ligand for RXFP1, involved in reproductive and cardiovascular functions.
B7-33: A B-chain-only analogue of relaxin-2 that selectively activates RXFP1.
Small-molecule RXFP1 agonists: Compounds designed to mimic the effects of relaxin-2 with improved pharmacokinetic properties.
The uniqueness of this compound lies in its selective activation of specific signaling pathways, which can be tailored for therapeutic applications with minimal side effects.
Properties
Molecular Formula |
C42H34F9N3O5 |
---|---|
Molecular Weight |
831.7 g/mol |
IUPAC Name |
[1-[3-[3-[[(2R,3S)-7-(cyclopropylmethylidene)-3-[[4-fluoro-3-(trifluoromethyl)phenyl]carbamoyl]-2-bicyclo[2.2.1]heptanyl]carbamoyl]-4-methoxyphenyl]-4-fluorophenyl]-2,2,2-trifluoroethyl] N-(2-fluorophenyl)carbamate |
InChI |
InChI=1S/C42H34F9N3O5/c1-58-34-15-9-21(26-18-22(8-13-30(26)43)37(42(49,50)51)59-40(57)53-33-5-3-2-4-32(33)45)17-28(34)38(55)54-36-25-12-11-24(27(25)16-20-6-7-20)35(36)39(56)52-23-10-14-31(44)29(19-23)41(46,47)48/h2-5,8-10,13-20,24-25,35-37H,6-7,11-12H2,1H3,(H,52,56)(H,53,57)(H,54,55)/t24?,25?,35-,36+,37?/m0/s1 |
InChI Key |
QAOVIAXQPCBOMZ-XYMWFJQCSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=C(C=CC(=C2)C(C(F)(F)F)OC(=O)NC3=CC=CC=C3F)F)C(=O)N[C@H]4[C@H](C5CCC4C5=CC6CC6)C(=O)NC7=CC(=C(C=C7)F)C(F)(F)F |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=CC(=C2)C(C(F)(F)F)OC(=O)NC3=CC=CC=C3F)F)C(=O)NC4C5CCC(C4C(=O)NC6=CC(=C(C=C6)F)C(F)(F)F)C5=CC7CC7 |
Origin of Product |
United States |
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